![molecular formula C12H17NO4S B2567161 2-Benzenesulfonamido-3-methylpentanoic acid CAS No. 168974-60-5](/img/structure/B2567161.png)
2-Benzenesulfonamido-3-methylpentanoic acid
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Description
Molecular Structure Analysis
The molecular structure of 2-Benzenesulfonamido-3-methylpentanoic acid consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom. For a detailed 3D structure, you may refer to the resources provided by chemical suppliers or databases .Scientific Research Applications
Oxidative Cross-Coupling Reactions
One significant application of benzenesulfonamides in scientific research is their role in oxidative cross-coupling reactions. For instance, N-(2‘-Phenylphenyl)benzenesulfonamides have been utilized in reactions with acrylate esters, facilitated by a catalyst system of Pd(OAc)2 and Cu(OAc)2 under air, to produce phenanthridine derivatives in high yields. This process highlights the utility of benzenesulfonamides in synthesizing complex organic structures, contributing to advancements in organic chemistry and material science (Miura et al., 1998).
Catalysis and Reaction Media
Benzenesulfonamides have been explored as intermediates in catalysis and reaction media. A notable example is their involvement in Friedel-Crafts sulfonylation reactions, where 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, acting as unconventional reaction media and Lewis acid catalysts, demonstrated enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions. This research underscores the role of benzenesulfonamides in facilitating chemical reactions through innovative catalytic processes (Nara et al., 2001).
Adsorption Characteristics
The study of adsorption characteristics of compounds on graphene revealed that chemicals with larger molecule sizes and more benzene rings, such as benzenesulfonamides, exhibit higher adsorption speeds and capacities. This finding is critical for environmental science, particularly for the removal of hazardous chemicals from wastewater, indicating the potential of benzenesulfonamides in environmental remediation applications (Wu et al., 2011).
properties
IUPAC Name |
2-(benzenesulfonamido)-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-9(2)11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGFHIUBQGZSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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